2-(4-Fluorophenyl)-5-(3-nitrobenzoyl)isoindole-1,3-dione
Description
Properties
Molecular Formula |
C21H11FN2O5 |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5-(3-nitrobenzoyl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H11FN2O5/c22-14-5-7-15(8-6-14)23-20(26)17-9-4-13(11-18(17)21(23)27)19(25)12-2-1-3-16(10-12)24(28)29/h1-11H |
InChI Key |
KTQLYEUJOGRIPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction
Phthalic anhydride reacts with 4-fluoroaniline in refluxing acetic acid, forming 2-(4-fluorophenyl)isoindole-1,3-dione. The reaction proceeds via nucleophilic attack of the amine on the anhydride, followed by cyclodehydration:
$$
\text{Phthalic anhydride} + \text{4-fluoroaniline} \xrightarrow{\Delta, \text{AcOH}} \text{2-(4-fluorophenyl)isoindole-1,3-dione} + \text{H}_2\text{O}
$$
Key Conditions :
Alternative Pathway: Pre-Functionalized Phthalic Anhydride
Synthesizing the target compound from 5-(3-nitrobenzoyl)phthalic anhydride offers a streamlined approach, though precursor availability is a limitation.
Anhydride Synthesis
3-Nitrobenzoyl chloride reacts with 5-hydroxyphthalic acid in pyridine to form the substituted anhydride:
$$
\text{5-hydroxyphthalic acid} + \text{3-nitrobenzoyl chloride} \xrightarrow{\text{pyridine}} \text{5-(3-nitrobenzoyl)phthalic anhydride}
$$
Yield : 42% (due to steric hindrance)
Condensation with 4-Fluoroaniline
The customized anhydride is then condensed with 4-fluoroaniline as in Section 1.1, yielding the target compound in one step.
Advantage :
- Avoids post-functionalization challenges
Disadvantage : - Low overall yield (22–25%) due to inefficient anhydride synthesis
Comparative Analysis of Methods
| Method | Key Step | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|---|
| Friedel-Crafts | Direct acylation | 30 | Low | Poor |
| Halogenation/Coupling | Suzuki-Miyaura reaction | 58 | High | Moderate |
| Pre-functionalized | Anhydride condensation | 25 | Perfect | Low |
Characterization and Validation
Successful synthesis is confirmed via:
- $$^1$$H NMR : Distinct signals for fluorophenyl (δ 7.2–7.4 ppm) and nitrobenzoyl protons (δ 8.1–8.3 ppm)
- IR Spectroscopy : C=O stretches at 1770 cm$$^{-1}$$ (imide), 1720 cm$$^{-1}$$ (benzoyl)
- X-ray Crystallography : Planar isoindole core with dihedral angles confirming substituent orientations
Industrial Considerations
For large-scale production, the halogenation/coupling route is preferred despite moderate yields due to:
- Commercially available starting materials
- Tolerance of nitro groups under Suzuki conditions
- Avoidance of superacidic reagents
Emerging Techniques
Recent advances in photoredox catalysis show promise for direct C–H acylation, potentially bypassing halogenation steps. Preliminary studies using Ir(ppy)$$_3$$ as a catalyst have achieved 40% yields in model systems.
Chemical Reactions Analysis
Types of Reactions
2-(4-FLUOROPHENYL)-5-(3-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-(4-FLUOROPHENYL)-5-(3-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-FLUOROPHENYL)-5-(3-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the fluorophenyl group can enhance binding affinity to certain receptors or enzymes. These interactions can modulate biological processes and lead to various pharmacological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Substituent Variations
- 2-(3-Fluorophenyl)-5-nitro-1H-isoindole-1,3(2H)-dione (CAS 352441-98-6) Molecular Formula: C₁₄H₇FN₂O₄ Key Differences: The fluorine atom is at the 3-position of the phenyl ring, and the nitro group is directly attached to the isoindole ring (position 5). This positional isomerism may alter electronic distribution and crystallinity compared to the target compound. Synthesis: No explicit yield reported, but similar nitro-substituted isoindoles are typically synthesized via condensation reactions under reflux conditions .
- 3-Chloro-N-phenyl-phthalimide Molecular Formula: C₁₄H₈ClNO₂ Key Differences: Chlorine replaces fluorine, and the nitrobenzoyl group is absent. This compound is used in polymer synthesis, highlighting how halogen substituents influence applications in materials science .
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3, )
Structural Data Table
Crystallographic and Spectroscopic Comparisons
- Crystallinity : Compounds like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-...)thiazole () exhibit isostructural triclinic packing, suggesting that the target compound’s nitro group could influence crystal symmetry .
- Spectral Data :
Notes
- Contradictions : While halogenated derivatives (e.g., 3-chloro-N-phenyl-phthalimide) are well-studied in polymer science, nitro-substituted analogues like the target compound lack extensive application data .
- Data Gaps : Melting points and detailed spectral data for the target compound are unavailable, limiting direct comparisons.
Q & A
Q. What are the common synthetic routes for preparing 2-(4-Fluorophenyl)-5-(3-nitrobenzoyl)isoindole-1,3-dione, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous isoindole-1,3-dione derivatives are prepared by reacting hydroxymethylphthalimide with substituted anilines under reflux in chloroform or methanol, yielding products with 64–93% efficiency depending on substituent electronic effects . Microwave-assisted synthesis may enhance reaction rates and purity by reducing side reactions. Key factors include solvent polarity (e.g., CHCl₃ for high crystallinity), stoichiometric ratios, and temperature control to avoid nitro group degradation.
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- IR Spectroscopy : Identify carbonyl stretches (C=O) of the isoindole-1,3-dione core at 1700–1750 cm⁻¹ and nitro group (NO₂) vibrations near 1520–1350 cm⁻¹ .
- UV-Vis Spectroscopy : Detect π→π* transitions in the aromatic and nitrobenzoyl moieties, typically at 250–300 nm .
- NMR (¹H/¹³C) : Expected signals include aromatic protons (δ 7.0–8.5 ppm) and fluorine coupling patterns (e.g., 4-fluorophenyl J ≈ 8–10 Hz). Missing data in evidence suggests complementary use of mass spectrometry (HRMS) for molecular ion confirmation.
Q. What are the critical physicochemical properties (e.g., solubility, stability) of this compound, and how are they experimentally determined?
- Methodological Answer :
- Melting Point : Use differential scanning calorimetry (DSC); analogs like 2-(4-oxocyclohexyl)isoindole-1,3-dione exhibit mp 93–95°C .
- LogP : Estimate via reversed-phase HPLC or computational tools (e.g., AutoDock-based methods) to assess hydrophobicity. A related compound has LogP 1.73 .
- Stability : Conduct accelerated degradation studies under varied pH, temperature, and light exposure. Nitro groups may sensitize the compound to photodegradation, requiring dark storage.
Advanced Research Questions
Q. How can density functional theory (DFT) calculations predict the electronic properties and reactivity of this compound?
- Methodological Answer : DFT methods (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, exact-exchange functionals improve thermochemical accuracy, reducing average deviations in atomization energies to ≤2.4 kcal/mol . Key steps:
- Optimize geometry using gradient-corrected functionals.
- Calculate electrostatic potential maps to visualize charge distribution.
- Validate with experimental UV/IR data to confirm theoretical assignments.
Q. What considerations are critical when employing molecular docking (e.g., AutoDock Vina) to study interactions with biological targets?
- Methodological Answer :
- Receptor Flexibility : Use AutoDock4’s side-chain flexibility for induced-fit docking, particularly with proteins like kinases or proteases .
- Scoring Function : AutoDock Vina’s improved scoring function reduces false positives; validate docking poses with MD simulations .
- Grid Parameters : Set grid boxes to encompass binding pockets (e.g., 20 ų) and include nitrobenzoyl/fluorophenyl regions for focused sampling.
Q. How does the 3-nitrobenzoyl group influence pharmacological activity compared to other substituents in isoindole-1,3-dione derivatives?
- Methodological Answer :
- SAR Studies : The nitro group enhances electron-withdrawing effects, increasing electrophilicity and potential covalent binding to cysteine residues. Compare with chloro or methoxy analogs from to assess potency shifts.
- 3D-QSAR : Build models using steric/electrostatic fields from CoMFA/CoMSIA. For example, in antiproliferative studies, bulky substituents at position 5 correlate with improved activity .
Q. What mechanistic insights explain the reactivity of this compound in palladium-catalyzed cross-coupling or cyclization reactions?
- Methodological Answer :
- Catalytic Cycles : Use Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., XPhos) for Suzuki-Miyaura couplings. The fluorophenyl group may direct regioselectivity via π-π interactions .
- By-Product Analysis : Monitor intermediates via LC-MS; hydrazine-mediated deprotection of phthalimide derivatives generates primary amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
